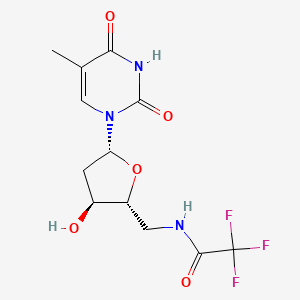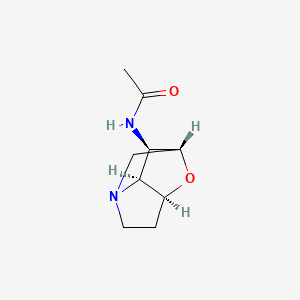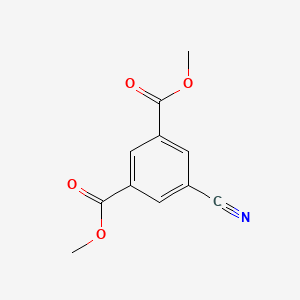![molecular formula C9H8N2O2 B1601144 Methyl imidazo[1,5-a]pyridine-7-carboxylate CAS No. 1377829-50-9](/img/structure/B1601144.png)
Methyl imidazo[1,5-a]pyridine-7-carboxylate
Overview
Description
Methyl imidazo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound that features a fused bicyclic structure, combining an imidazole ring with a pyridine ring
Mechanism of Action
Target of Action
Methyl imidazo[1,5-a]pyridine-7-carboxylate is a derivative of imidazo[1,5-a]pyridine, a significant structural component of a large number of agrochemicals and pharmaceuticals Imidazo[1,5-a]pyridine derivatives have been found to have a broad range of activities, suggesting they interact with multiple targets .
Mode of Action
Imidazo[1,5-a]pyridine derivatives have been shown to undergo various transformations, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These transformations could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
For instance, some imidazo[1,2-a]pyridine derivatives have been found to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Pharmacokinetics
The compound’s molecular weight (17617) and its physical form (light-red to brown solid) suggest that it may have certain bioavailability characteristics .
Result of Action
Some imidazo[1,5-a]pyridine derivatives have shown signs of apoptosis, including nuclear condensation and fragmentation, at certain concentrations .
Biochemical Analysis
Biochemical Properties
Methyl imidazo[1,5-a]pyridine-7-carboxylate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including those involved in oxidative cyclization and transannulation reactions . These interactions are essential for the compound’s ability to participate in complex biochemical pathways. The nature of these interactions often involves the formation of stable enzyme-substrate complexes, which facilitate the catalytic processes necessary for biochemical transformations.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce apoptosis in certain cell types, as evidenced by nuclear condensation and fragmentation observed at specific concentrations . Additionally, it affects oxidative stress markers, leading to increased reactive oxygen species (ROS) generation and oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . The compound’s ability to bind to specific sites on enzymes or other proteins allows it to modulate their activity, leading to changes in gene expression and subsequent cellular responses. These interactions are critical for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation are important factors influencing its long-term effects on cellular function . For example, prolonged exposure to the compound can lead to sustained oxidative stress and apoptosis in certain cell types . These temporal effects are crucial for designing experiments and interpreting results in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, it can lead to toxic or adverse effects, including significant oxidative damage and apoptosis
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical landscape of the cell. The compound’s role in oxidative cyclization and transannulation reactions highlights its importance in complex biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are critical for its biochemical activity. Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, where it can exert its biochemical effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl imidazo[1,5-a]pyridine-7-carboxylate typically involves cyclocondensation reactions. One common method is the cyclocondensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. Another approach involves the cycloaddition of azides with alkynes, followed by oxidative cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Methyl imidazo[1,5-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced imidazo[1,5-a]pyridines, and various substituted derivatives .
Scientific Research Applications
Methyl imidazo[1,5-a]pyridine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: The compound is used in the development of materials with specific optical and electronic properties.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another fused bicyclic compound with similar structural features but different biological activities.
Imidazo[1,5-a]pyrimidine: Shares the imidazo[1,5-a] core but with a pyrimidine ring instead of a pyridine ring.
Uniqueness: Methyl imidazo[1,5-a]pyridine-7-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group, which imparts distinct chemical and biological properties compared to its analogues .
Properties
IUPAC Name |
methyl imidazo[1,5-a]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-2-3-11-6-10-5-8(11)4-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHLUKGFEIFPFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CN=CN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478212 | |
| Record name | Methyl imidazo[1,5-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1377829-50-9 | |
| Record name | Methyl imidazo[1,5-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde](/img/structure/B1601078.png)



